molecular formula C20H17FN4O2 B11517117 7-benzyl-1-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11517117
M. Wt: 364.4 g/mol
InChI Key: SNWBDFPUIISOQK-UHFFFAOYSA-N
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Description

7-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenylmethyl group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a one-pot, three-component protocol. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to form the desired indole derivatives . The reaction conditions often include the use of acids such as acetic acid (HOAc) and hydrochloric acid (HCl) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, including the benzyl and fluorophenylmethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

7-benzyl-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H17FN4O2/c1-23-18-17(24(13-22-18)11-14-7-3-2-4-8-14)19(26)25(20(23)27)12-15-9-5-6-10-16(15)21/h2-10,13H,11-12H2,1H3

InChI Key

SNWBDFPUIISOQK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N(C=N2)CC4=CC=CC=C4

Origin of Product

United States

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